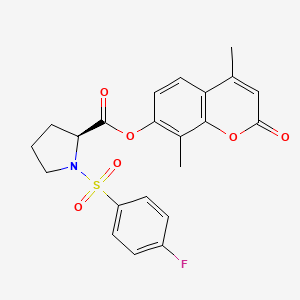
C22H20Fno6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its complex structure, which includes a fluorophenyl group, a thiazolidinone ring, and an ethoxyphenoxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the fluorophenyl and ethoxyphenoxybutanoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiazolidinone ring to a more reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to **(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolid
Properties
Molecular Formula |
C22H20FNO6S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H20FNO6S/c1-13-12-20(25)30-21-14(2)19(10-9-17(13)21)29-22(26)18-4-3-11-24(18)31(27,28)16-7-5-15(23)6-8-16/h5-10,12,18H,3-4,11H2,1-2H3/t18-/m0/s1 |
InChI Key |
HRUVIQGMRJOFJZ-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


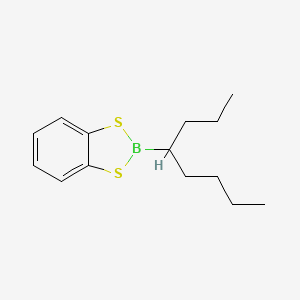
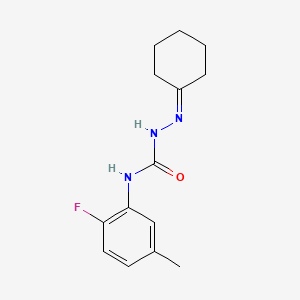
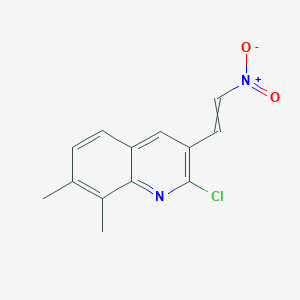
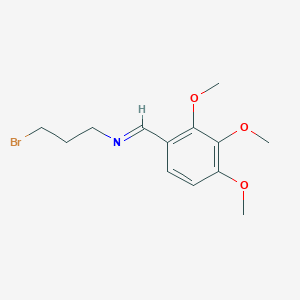
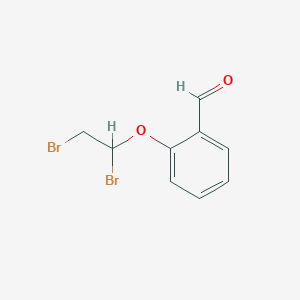
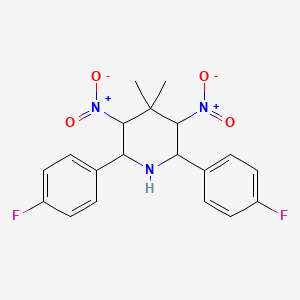
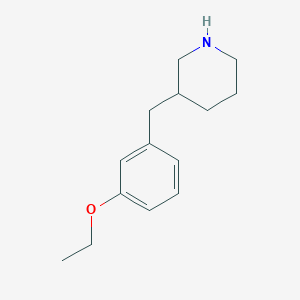
![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)
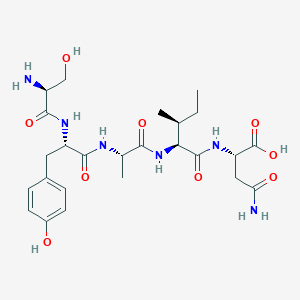
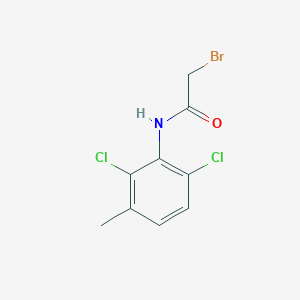
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)
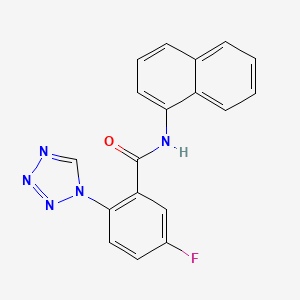

![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)
